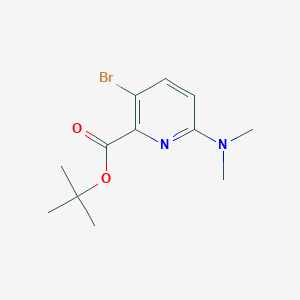
Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as tert-butyl, bromo, and dimethylamino . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs . The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism by which tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate include:
- Tert-butyl 3-bromo-6-(methylamino)pyridine-2-carboxylate .
- Tert-butyl 3-chloro-6-(dimethylamino)pyridine-2-carboxylate .
- Tert-butyl 3-bromo-6-(ethylamino)pyridine-2-carboxylate .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity . This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile intermediate or reagent .
Properties
IUPAC Name |
tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)10-8(13)6-7-9(14-10)15(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMFOCAHDNPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)
![5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2540158.png)
![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)
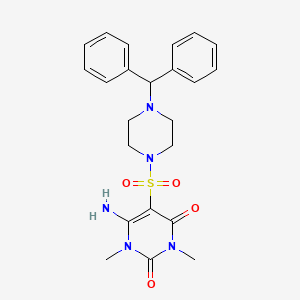
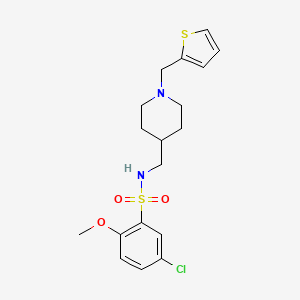
![4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540165.png)
![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

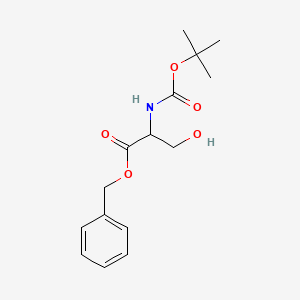
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540170.png)
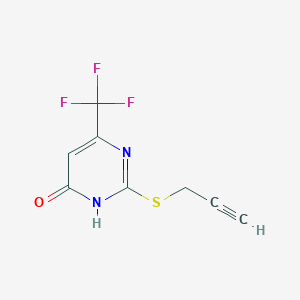
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)

